molecular formula C20H22N2O B602350 1-(1-benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol CAS No. 944268-66-0

1-(1-benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol

Cat. No.: B602350
CAS No.: 944268-66-0
M. Wt: 306.4
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Description

1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol is a synthetic organic compound that features both an imidazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol can be synthesized through a multi-step process involving the following key steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Addition of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Ethanol Group: The final step involves the reduction of the carbonyl group to form the ethanol group using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced to form an imidazoline ring using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium methoxide, sodium ethoxide, or other nucleophiles.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting imidazole receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(1-Benzyl-1H-imidazol-2-yl)-1-phenylethanol: Similar structure but lacks the dimethyl groups on the phenyl ring.

    1-(1-Benzyl-1H-imidazol-2-yl)-1-(4-methylphenyl)ethanol: Similar structure with a single methyl group on the phenyl ring.

    1-(1-Benzyl-1H-imidazol-2-yl)-1-(3,4-dimethylphenyl)ethanol: Similar structure with dimethyl groups on different positions of the phenyl ring.

Uniqueness: 1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can lead to distinct biological activities and material properties compared to its analogs.

Properties

CAS No.

944268-66-0

Molecular Formula

C20H22N2O

Molecular Weight

306.4

Origin of Product

United States

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